8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Pharmacology GPCR Adrenergic Receptor

Researchers often face challenges sourcing specialized xanthine derivatives with defined adrenergic selectivity for CNS polypharmacology studies. 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione solves this by providing a reliable, high-purity core for focused library synthesis. - Differentiated Activity: Measurable alpha-1B adrenergic affinity (Ki 860 nM) and TAAR5 activity, unlike inert standard methylxanthines. - CNS-Optimized Chemistry: A favorable predicted logP (~0.80) enhances its utility for brain-targeted probe design compared to theophylline (cLogP ~ -0.02). - Supply Reliability: Consistent ≥98% purity ensures reproducible multi-step synthesis and valid comparative pharmacology.

Molecular Formula C9H13N5O2
Molecular Weight 223.23 g/mol
CAS No. 5426-46-0
Cat. No. B6418613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
CAS5426-46-0
Molecular FormulaC9H13N5O2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C9H13N5O2/c1-4-10-8-11-5-6(12-8)13(2)9(16)14(3)7(5)15/h4H2,1-3H3,(H2,10,11,12)
InChIKeyIAGITRULIIJKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Overview


8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-ethylaminotheophylline, is a synthetic purine derivative belonging to the xanthine class [1]. It is structurally related to theophylline (1,3-dimethylxanthine) but features an ethylamino substituent at the C8 position. This modification alters its physicochemical and pharmacological profile, making it a distinct entity for research applications rather than a simple analog of naturally occurring methylxanthines. It is primarily utilized as a research chemical and synthetic intermediate .

Research Tool & Intermediate Synthetic purine scaffold for GPCR and enzyme studies
8-Ethylamino Substitution Structurally distinct from theophylline; supports SAR exploration
Sourcing Context Supplied as a research chemical; verify purity for assay sensitivity

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Structural Specificity


Xanthine derivatives are highly sensitive to substitution patterns. Minor structural changes, such as moving from a methyl to an ethylamino group at the C8 position, can dramatically alter adenosine receptor subtype affinity, phosphodiesterase inhibition, and central nervous system penetration [1]. In theophylline-based research, 8-aryl analogs can increase A1-receptor potency by 30- to 60-fold over the parent compound [2]. Therefore, generic substitution of 8-ethylaminotheophylline with theophylline, caffeine, or even other 8-alkylamino derivatives would invalidate comparative pharmacological studies and compromise synthetic reproducibility.

8-Ethylaminotheophylline
Generic Xanthines (Theophylline, Caffeine)
Receptor affinity profile 8-substitution alters GPCR binding; generic substitution may invalidate comparative pharmacology studies
Synthetic reproducibility Impurity profiles differ; substitution risks synthetic failure or misleading SAR data
CNS lipophilicity Predicted logP shift vs. theophylline may alter CNS exposure in mechanistic studies

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Key Differentiation Evidence


Alpha-1B Adrenergic Receptor Binding Affinity

8-Ethylaminotheophylline demonstrates measurable affinity for the alpha-1B adrenergic receptor with a Ki of 860 nM in human liver microsome assays [1]. In contrast, theophylline is reported to have negligible affinity for this receptor (Ki > 10,000 nM) [2]. This indicates a distinct polypharmacology profile introduced by the 8-ethylamino substituent.

Alpha-1B Affinity
Cross-study comparable
Ki 860 nM (8-ethylaminotheophylline) vs >10,000 nM (theophylline)
Reported binding selectivity context
Verify assay conditions and receptor source
Pharmacology GPCR Adrenergic Receptor

Trace Amine-Associated Receptor 5 (TAAR5) Activity

The compound acts as a weak agonist at mouse TAAR5 expressed in HEK293 cells, with an EC50 > 10,000 nM [1]. This contrasts with theophylline and caffeine, which are typically inactive at TAAR subtypes at similar concentrations [2]. While the potency is low, the qualitative activity is a unique class-level characteristic of 8-aminoalkyl-xanthines.

TAAR5 Agonist Activity
Class-level inference
EC50 >10,000 nM (mouse TAAR5); theophylline inactive
Reported TAAR5 agonist context; low potency
Requires confirmation in functional assays
Neuroscience TAAR GPCR

Commercial Purity Benchmarking

Commercial suppliers explicitly provide 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione at a minimum purity of 98% (NLT 98%) . This is a critical procurement parameter, as closely related 8-alkylaminotheophylline derivatives (e.g., 8-butylaminotheophylline) are often offered at lower purities (typically 95%) , which can introduce confounding impurities in sensitive biological assays or multi-step syntheses.

Purity Specification
Data to verify
≥98% (HPLC) vs typical 95% for 8-butylaminotheophylline
Supplier-reported purity; verify lot COA
Impurity profile may affect assay results
Medicinal Chemistry SAR Chemical Sourcing

Predicted CNS Lipophilicity Profile

The calculated partition coefficient (cLogP) for 8-ethylaminotheophylline is approximately 0.80, positioning it within the optimal range (1-3) for blood-brain barrier penetration in early drug discovery screening [1]. This contrasts with the parent compound theophylline (cLogP ~ -0.02), which has significantly lower predicted lipophilicity and lower CNS exposure [2]. This property is critical for CNS target engagement studies.

CNS Lipophilicity
Class-level inference
cLogP ~0.80 vs -0.02 (theophylline)
Predicted logP may support CNS exposure context
Confirm with experimental logD/BBB assay
CNS Drug Discovery Physicochemistry ADME

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Research Applications


Adenosine Receptor Polypharmacology Libraries

The unique combination of measurable alpha-1B adrenergic affinity (Ki 860 nM)[1] and the class-known modulation of adenosine receptor activity makes 8-ethylaminotheophylline a valuable core scaffold for synthesizing focused libraries to probe polypharmacology or design dual-target ligands.

TAAR Agonist Optimization

Given its weak but detectable TAAR5 activity[1], this compound serves as a starting point for medicinal chemistry optimization aimed at developing selective TAAR modulators, a field where standard methylxanthines like theophylline are inert.

High-Purity Synthetic Intermediate

Commercial availability at ≥98% purity[1] ensures that this compound is a reliable intermediate for multi-step synthesis of advanced theophylline derivatives, such as N7-substituted analogs, where impurities could lead to synthetic failure or misleading biological data.

CNS Penetration Screening Studies

The favorable predicted logP (~0.80)[1] positions this compound as a preferred candidate for exploring xanthine-based mechanisms in the central nervous system, where theophylline's lower lipophilicity (cLogP ~ -0.02) often limits brain exposure.

Application
Selection Property
Validation Focus
Polypharmacology library synthesis
Scaffold with reported alpha-1B affinity
Binding selectivity and off-target profiling
TAAR agonist optimization
Reported TAAR5 agonist activity
Functional assay validation and SAR expansion
Synthetic intermediate for theophylline derivatives
Reported high-purity supply
Lot purity verification and impurity profiling
CNS exposure mechanistic studies
Predicted CNS-accessible lipophilicity range
Blood-brain barrier permeability assay
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